molecular formula C14H12N6O2 B2373976 1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione CAS No. 892276-60-7

1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione

Cat. No.: B2373976
CAS No.: 892276-60-7
M. Wt: 296.29
InChI Key: CYEFLBYWURRGPL-UHFFFAOYSA-N
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Description

1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-c]quinazoline core substituted with a methyl group at position 2 and a pyrrolidine-2,5-dione moiety linked via an amino group at position 3.

Properties

IUPAC Name

1-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2/c1-8-15-13-9-4-2-3-5-10(9)16-14(20(13)17-8)18-19-11(21)6-7-12(19)22/h2-5H,6-7H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEFLBYWURRGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2NN4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione typically involves the cyclization of hetarylcarboxylic acid (3H-quinazolin-4-ylidene)-hydrazides. This process includes a proton transfer from the nitrogen atom of the quinazoline system to the oxygen atom of the carbonyl group, followed by cyclization to form the triazoloquinazoline system and elimination of a water molecule .

Industrial Production Methods

the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with biomolecular targets.

    Industry: Utilized in the development of agrochemicals for plant protection .

Mechanism of Action

The mechanism of action of 1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It can form hydrogen bonds and has high dipole moments, allowing it to interact with various biomolecular targets. This interaction can modulate biological pathways, making it effective in antimicrobial and anticancer applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional properties can be contextualized by comparing it to related triazolo-fused heterocycles. Key differences in core structures, substituents, and biological activities are summarized below:

Table 1: Structural and Functional Comparison of Triazolo-Fused Heterocycles

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione [1,2,4]Triazolo[1,5-c]quinazoline 2-Methyl, pyrrolidine-2,5-dione amino group Hypothesized: Anticancer/enzyme modulation
3-N-[9-Chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzene acetamide [1,2,4]Triazolo[1,5-c]quinazoline 9-Chloro, 2-furanyl, benzene acetamide Anticancer (explicitly studied)
5-{4-[(1,1-Dioxido-4-thiomorpholinyl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyridin-2-amine [1,2,4]Triazolo[1,5-a]pyridine Thiomorpholine 1,1-dioxide, phenylmethyl group Undisclosed (structural focus)
6-Benzyl-[1,2,4]triazolo[1,5-c]pteridin-5(6H)-one derivatives [1,2,4]Triazolo[1,5-c]pteridine Benzyl, pyrimidine/pteridine modifications PDE1 inhibition (neurological disorders)

Core Structure and Target Specificity

  • Triazoloquinazoline Derivatives : The [1,2,4]triazolo[1,5-c]quinazoline core in the target compound and its analog () is associated with anticancer activity. For example, 3-N-[9-Chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzene acetamide is explicitly linked to anticancer research, suggesting that the quinazoline moiety may interact with DNA or kinase targets .
  • Triazolopyridine/Pyrimidine Derivatives : Compounds like those in and demonstrate that altering the core to pyridine or pteridine shifts therapeutic focus. The thiomorpholine substituent in ’s compound may improve blood-brain barrier penetration, while the pteridine core in enables PDE1 inhibition, highlighting structural adaptability for diverse targets .

Substituent Effects on Pharmacokinetics and Potency

  • Pyrrolidine-2,5-dione Group : The cyclic imide in the target compound likely enhances aqueous solubility compared to lipophilic substituents like benzene acetamide () or benzyl groups (). This could reduce toxicity and improve bioavailability.
  • Thiomorpholine 1,1-Dioxide : This sulfur-containing group in ’s compound could enhance metabolic stability and lipophilicity, favoring central nervous system targeting .

Biological Activity

1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrrolidine ring and a triazoloquinazoline moiety. Its molecular formula is C12H13N5O2C_{12}H_{13}N_5O_2, and it has a molecular weight of approximately 253.27 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC12H13N5O2C_{12}H_{13}N_5O_2
Molecular Weight253.27 g/mol
IUPAC NameThis compound
AppearanceWhite to off-white powder

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. These interactions can modulate various signaling pathways critical for cellular functions:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
  • Receptor Modulation: It could act as an agonist or antagonist at specific receptors, affecting physiological responses such as neurotransmission or hormone signaling.

Antihypertensive Effects

Recent studies have investigated the antihypertensive effects of related compounds in the triazoloquinazoline family. For instance, derivatives have shown significant reductions in heart rate and blood pressure in animal models. These findings suggest that similar structures may exhibit comparable activities:

  • Study Findings: A series of triazoloquinazolines demonstrated complete abolition of tachycardia in tested subjects, indicating potential as adrenoblockers and cardiac stimulants .

Cytotoxic Activity

This compound has been evaluated for cytotoxicity against various cancer cell lines. Research indicates that related compounds exhibit significant cytotoxic effects with IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines .

Table: Cytotoxicity Data

Compound NameCell LineIC50 (μM)
This compoundHepG26.29
HCT-1162.44
Other derivativesVarious2.44 - 9.43

Interaction with DNA

The compound's structure allows for potential intercalation with DNA, which is crucial for its anticancer properties. Studies suggest that the presence of specific substituents enhances binding affinity to DNA .

Case Study 1: Antihypertensive Activity

In a controlled study using rat models, derivatives of the triazoloquinazoline class were administered to evaluate their impact on blood pressure regulation. Results indicated that certain compounds significantly reduced systolic blood pressure compared to controls . This positions them as potential therapeutic agents for hypertension.

Case Study 2: Cancer Treatment Potential

A study focusing on the cytotoxic effects of various triazoloquinazolines revealed that modifications to the amine side chains influenced activity levels against cancer cells . Compounds with larger substituents showed reduced efficacy due to steric hindrance but still provided insights into structure-activity relationships.

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